molecular formula C17H22BrNO4 B1596916 (R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 706806-75-9

(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1596916
CAS No.: 706806-75-9
M. Wt: 384.3 g/mol
InChI Key: VQWRXYZZPMLJRL-QGZVFWFLSA-N
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Description

(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-bromobenzyl substituent at the 2-position of the pyrrolidine ring (stereochemistry: R-configuration). Its CAS number is 959576-28-4, and its molecular weight is 384.26 g/mol . The Boc group serves to protect the amine during synthetic processes, while the brominated benzyl moiety provides a site for further functionalization (e.g., cross-coupling reactions). This compound is a critical intermediate in organic synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs) and peptide-based therapeutics .

Properties

IUPAC Name

(2R)-2-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWRXYZZPMLJRL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375955
Record name Boc-(R)-alpha-(4-bromobenzyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706806-75-9
Record name 1-(1,1-Dimethylethyl) (2R)-2-[(4-bromophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706806-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-(R)-alpha-(4-bromobenzyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, with CAS number 706806-75-9, is a chiral compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22BrNO4C_{17}H_{22}BrNO_{4} with a molecular weight of 384.26 g/mol. The compound features a pyrrolidine ring substituted with a bromobenzyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

PropertyValue
Molecular FormulaC17H22BrNO4
Molecular Weight384.26 g/mol
CAS Number706806-75-9
Purity>95%

Recent studies suggest that compounds with carboxylic acid functionalities, such as this compound, may exhibit significant biological activities through various mechanisms:

  • Antioxidant Activity : The presence of carboxylic acid groups enhances the ability of compounds to scavenge free radicals, which is crucial for protecting cells from oxidative stress.
  • DNA Binding : Similar compounds have shown the ability to bind to DNA, potentially influencing gene expression and cellular functions.
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit selective cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

  • Antioxidant Properties : A study demonstrated that derivatives with similar structures displayed superior radical scavenging abilities compared to standard antioxidants like vitamin C and butylated hydroxytoluene (BHT) . This suggests that this compound may possess comparable or enhanced antioxidant properties.
  • Cytotoxicity Assessment : In vitro cytotoxicity tests against various cancer cell lines (e.g., HCT-15, HeLa) revealed that compounds with similar structural motifs exhibited significant cytotoxic effects . The selectivity towards cancer cells over normal cells indicates potential therapeutic applications.
  • DNA Interaction Studies : Research focusing on similar carboxylic acid-containing complexes revealed effective binding to calf thymus DNA via groove binding mechanisms . This interaction is critical for understanding how such compounds might influence cellular processes at the molecular level.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituent (R) CAS Number Molecular Weight (g/mol) Key Properties/Applications References
(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 4-Bromobenzyl 959576-28-4 384.26 Electron-withdrawing bromo group enhances reactivity in cross-coupling; used in PROTAC synthesis.
(R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid 4-Fluorobenzyl 706806-64-6 328.33 Fluorine’s electronegativity improves metabolic stability; smaller steric profile compared to bromo.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid 4-Trifluoromethylbenzyl 957311-17-0 373.37 Strongly electron-withdrawing CF₃ group increases lipophilicity and resistance to oxidation; potential for enhanced binding affinity in drug design.
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid Benzyl (unsubstituted) 1229439-64-8 305.37 Minimal steric hindrance; higher lipophilicity than halogenated analogues. Common intermediate in peptide synthesis.
(2S,4R)-1-(tert-butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid 4-Methylbenzyl Not provided ~319.39 (calculated) Electron-donating methyl group enhances aromatic ring reactivity; moderate steric bulk.

Key Structural and Functional Insights:

Electronic Effects :

  • Bromo substituent : The electron-withdrawing nature of bromine increases acidity at adjacent positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
  • Fluoro and trifluoromethyl groups : Enhance metabolic stability and modulate solubility. Fluorine’s electronegativity improves hydrogen-bonding interactions, while CF₃ contributes to lipophilicity .

Steric Considerations :

  • The bulkier bromo and trifluoromethyl groups may hinder access to active sites in enzymatic systems compared to smaller substituents like fluorine or methyl .

Stereochemical Impact :

  • The (R)-configuration at position 2 in the main compound contrasts with (2S,4R) configurations in analogues (e.g., ), which can significantly alter binding kinetics and biological activity .

Detailed Research Findings

Biophysical Properties

  • Lipophilicity : The trifluoromethyl analogue () exhibits higher logP values than the bromo or fluoro derivatives, enhancing membrane permeability .
  • Thermal Stability : Boc-protected compounds generally show stability up to 150°C, critical for storage and handling .

Challenges and Opportunities

  • Stereochemical Purity : Enantiomer separation techniques (e.g., chiral HPLC) are essential to avoid inactive byproducts, as seen in .
  • Functionalization Limitations : Unsubstituted benzyl analogues () lack handles for further modification, limiting their utility in complex syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

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